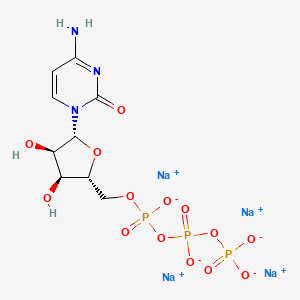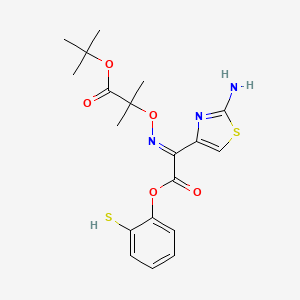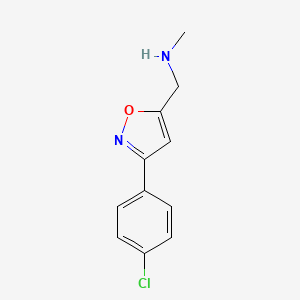
Cytidine 5'-triphosphate tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-triphosphate tetrasodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that consists of cytosine attached to a ribose sugar. This compound is essential in the synthesis of RNA and is involved in the metabolism of cells. It is commonly used in biochemical research and has applications in medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate tetrasodium salt typically involves the phosphorylation of cytidine. The process begins with the conversion of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate. The reaction conditions often require the presence of specific enzymes and co-factors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate tetrasodium salt involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the stability and activity of the enzymes involved. The final product is purified through various chromatographic techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-triphosphate tetrasodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for various kinases, leading to the formation of phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It participates in condensation reactions to form nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions involving Cytidine 5’-triphosphate tetrasodium salt include ATP, GTP, and specific enzymes such as RNA polymerases and kinases. The reactions typically occur under physiological conditions, with optimal pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from reactions involving Cytidine 5’-triphosphate tetrasodium salt include RNA, cytidine diphosphate, and various phosphorylated intermediates. These products are essential for cellular functions and biochemical pathways .
Applications De Recherche Scientifique
Cytidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology research.
Medicine: It is used in the development of antiviral drugs and other therapeutic agents
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic kits
Mécanisme D'action
Cytidine 5’-triphosphate tetrasodium salt exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA by RNA polymerases during transcription. It also participates in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound interacts with specific molecular targets, including kinases and transferases, to regulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar in structure and function, ATP is another nucleoside triphosphate involved in energy transfer and metabolism.
Guanosine 5’-triphosphate (GTP): GTP is involved in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate tetrasodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of phosphatidylcholine synthesis. Unlike ATP and GTP, which are primarily involved in energy transfer and signal transduction, Cytidine 5’-triphosphate tetrasodium salt has a more specialized function in nucleotide metabolism and membrane synthesis .
Propriétés
Formule moléculaire |
C9H12N3Na4O14P3 |
|---|---|
Poids moléculaire |
571.08 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
Clé InChI |
ADFZKEPUVVAOFV-ODQFIEKDSA-J |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)



![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)


